molecular formula C61H109N11O12 B1195506 N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[1-[2-hydroxyethyl(methyl)amino]propan-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-4-methyl-1-[1-(2-methyldecanoyl)pyrrolidine-2-carbonyl]-6-(2-oxobutyl)piperidine-2-carboxamide

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[1-[2-hydroxyethyl(methyl)amino]propan-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-4-methyl-1-[1-(2-methyldecanoyl)pyrrolidine-2-carbonyl]-6-(2-oxobutyl)piperidine-2-carboxamide

Cat. No.: B1195506
M. Wt: 1188.6 g/mol
InChI Key: DAWXCYYFNBEVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[1-[2-hydroxyethyl(methyl)amino]propan-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-4-methyl-1-[1-(2-methyldecanoyl)pyrrolidine-2-carbonyl]-6-(2-oxobutyl)piperidine-2-carboxamide is a peptaibol, a type of peptide antibiotic, produced by the fungus Trichoderma brevicompactum. It has garnered attention due to its significant insecticidal potential and unique structural properties. Peptaibols are known for their antimicrobial properties and are characterized by the presence of non-proteinogenic amino acids such as α-aminoisobutyric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[1-[2-hydroxyethyl(methyl)amino]propan-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-4-methyl-1-[1-(2-methyldecanoyl)pyrrolidine-2-carbonyl]-6-(2-oxobutyl)piperidine-2-carboxamide involves the fermentation of Trichoderma brevicompactum. The fungus is cultured in a suitable medium, and the compound is extracted from the fermentation broth. The process includes several steps such as isolation, purification, and structural elucidation using spectroscopic techniques .

Industrial Production Methods

Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation conditions are optimized to maximize yield, and advanced purification techniques are employed to ensure the purity of the final product. The use of recombinant Saccharomyces cerevisiae screening systems has also been explored to enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[1-[2-hydroxyethyl(methyl)amino]propan-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-4-methyl-1-[1-(2-methyldecanoyl)pyrrolidine-2-carbonyl]-6-(2-oxobutyl)piperidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity or to create analogues for research purposes.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to maintain the integrity of the peptaibol structure.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered biological activities.

Scientific Research Applications

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[1-[2-hydroxyethyl(methyl)amino]propan-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-4-methyl-1-[1-(2-methyldecanoyl)pyrrolidine-2-carbonyl]-6-(2-oxobutyl)piperidine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[1-[2-hydroxyethyl(methyl)amino]propan-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-4-methyl-1-[1-(2-methyldecanoyl)pyrrolidine-2-carbonyl]-6-(2-oxobutyl)piperidine-2-carboxamide exerts its effects by disrupting the function of the ADP/ATP carrier protein in insects. This protein is responsible for transporting ATP from the mitochondrial matrix to the intermembrane spaces. By inhibiting this function, this compound effectively disrupts the energy metabolism of the target organism, leading to its death . Additionally, this compound has been shown to form pores in bacterial cell membranes, further contributing to its antimicrobial activity .

Comparison with Similar Compounds

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[1-[2-hydroxyethyl(methyl)amino]propan-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-4-methyl-1-[1-(2-methyldecanoyl)pyrrolidine-2-carbonyl]-6-(2-oxobutyl)piperidine-2-carboxamide is unique among peptaibols due to its specific amino acid composition and structural features. Similar compounds include:

Properties

Molecular Formula

C61H109N11O12

Molecular Weight

1188.6 g/mol

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[1-[2-hydroxyethyl(methyl)amino]propan-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-4-methyl-1-[1-(2-methyldecanoyl)pyrrolidine-2-carbonyl]-6-(2-oxobutyl)piperidine-2-carboxamide

InChI

InChI=1S/C61H109N11O12/c1-19-22-23-24-25-26-28-39(6)52(79)71-30-27-29-45(71)53(80)72-43(35-44(74)21-3)33-37(4)34-46(72)50(77)63-41(8)48(75)66-61(16,17)57(84)69-59(12,13)55(82)65-47(38(5)20-2)51(78)64-42(9)49(76)67-60(14,15)56(83)68-58(10,11)54(81)62-40(7)36-70(18)31-32-73/h37-43,45-47,73H,19-36H2,1-18H3,(H,62,81)(H,63,77)(H,64,78)(H,65,82)(H,66,75)(H,67,76)(H,68,83)(H,69,84)

InChI Key

DAWXCYYFNBEVJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)C(=O)N1CCCC1C(=O)N2C(CC(CC2C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(C)CN(C)CCO)C)CC(=O)CC

Synonyms

tricholides
trichopolyn
trichopolyn B
trichopolyn I
trichopolyns

Origin of Product

United States

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